molecular formula C15H13NO4 B448453 4-Formyl-2-methoxyphenyl phenylcarbamate CAS No. 76455-58-8

4-Formyl-2-methoxyphenyl phenylcarbamate

Cat. No. B448453
CAS RN: 76455-58-8
M. Wt: 271.27g/mol
InChI Key: CSHKVIUVCDGJSE-UHFFFAOYSA-N
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Description

4-Formyl-2-methoxyphenyl phenylcarbamate is a chemical compound with the molecular formula C15H13NO4 . It has a molecular weight of 271.27 .


Molecular Structure Analysis

The molecular structure of 4-Formyl-2-methoxyphenyl phenylcarbamate consists of 15 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The InChI code for this compound is 1S/C15H13NO4/c1-19-14-9-11(10-17)7-8-13(14)20-15(18)16-12-5-3-2-4-6-12/h2-10H,1H3,(H,16,18) .


Physical And Chemical Properties Analysis

The melting point of 4-Formyl-2-methoxyphenyl phenylcarbamate is between 116-119 degrees Celsius .

Scientific Research Applications

Synthesis and Structural Analysis

  • Indole Alkaloid Synthesis : The compound is utilized in the synthesis of indolocarbazoles and pyrrolocarbazoles, showcasing its role in complex organic synthesis processes (Magnus, Exon, & Sear, 1983).
  • Derivative Formation : It's involved in the formation of O-silylurethanes, ureas, and formamides, indicating its versatility in creating various organic derivatives (Belova et al., 2017).
  • Crystal Structure Analysis : The structural and conformational study of methoxyphenyl-N-pyridinylcarbamates enhances understanding of molecular configurations and interactions (Mocilac & Gallagher, 2012).

Antimicrobial and Biological Activity

  • Antimicrobial Activity : Synthesis of novel phenylcarbamates, including 4-formylphenyl-N-phenylcarbamate derivatives, has been explored for antimicrobial activities, highlighting its potential in creating new antibiotics (Velikorodov et al., 2016).
  • Beta-Adrenolytic Activity : The study of physico-chemical properties of compounds with potential beta-adrenolytic activity, related to cardiovascular health, showcases the medical application prospects (Stankovicová et al., 2014).

Chemical Interactions and Properties

  • Ring Closure Reaction Studies : Research on substituted phenyl N-(2-thiocarbamoylphenyl)carbamates catalyzed by methoxide ion provides insights into chemical reactivity and potential synthesis pathways (Hanusek et al., 2006).
  • Electrochemical Sensors : The development of electrochemical sensors for estimating the inhibitory effect of phenylcarbamates to cholinesterase offers a novel approach to studying enzyme inhibition (Vorčáková et al., 2015).

Safety and Hazards

The safety information available indicates that 4-Formyl-2-methoxyphenyl phenylcarbamate may be an irritant . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(4-formyl-2-methoxyphenyl) N-phenylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-19-14-9-11(10-17)7-8-13(14)20-15(18)16-12-5-3-2-4-6-12/h2-10H,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHKVIUVCDGJSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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